7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
描述
属性
IUPAC Name |
7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRTYOQRFBNMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure:
The compound features a pyrazolo[4,3-c]pyridine core with specific halogen substitutions, which significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClIN3O |
| CAS Number | 1416713-15-9 |
| Molar Mass | 363.58 g/mol |
| Density | 2.04 g/cm³ (predicted) |
| Boiling Point | 483.1 °C (predicted) |
| pKa | 3.03 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with Class I PI3-kinase enzymes. These enzymes play crucial roles in cellular signaling pathways that regulate growth and metabolism, making them significant targets for cancer therapy.
Inhibition of PI3-Kinase
Research indicates that this compound exhibits potent inhibitory activity against specific isoforms of Class I PI3-kinase, particularly PI3K-a and PI3K-β. This selectivity suggests potential applications in treating various malignancies where these pathways are dysregulated.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
-
Cancer Treatment:
- Mechanism: By inhibiting PI3K signaling pathways, it can potentially halt the proliferation of cancer cells.
- Case Studies: In vitro studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative effects on various cancer cell lines, including HeLa and HCT116 cells .
- Anti-inflammatory Effects:
Research Findings
Several studies have highlighted the biological activities of this compound:
In Vitro Studies
A study reported that compounds similar to this compound showed IC50 values indicating effective inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Example Compound A | CDK2 | 0.36 |
| Example Compound B | CDK9 | 1.8 |
These findings suggest that the compound could serve as a scaffold for developing more selective CDK inhibitors .
Pharmacological Studies
In vivo studies have indicated that the compound could reduce tumor size in xenograft models by effectively inhibiting tumor growth through targeted action on PI3K pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416713-72-8)
- Molecular Formula : C₁₁H₁₁BrIN₃O
- Molecular Weight : 408.03 g/mol .
- Key Differences :
- Bromine replaces chlorine at position 7, increasing molecular weight by ~44.4 g/mol.
- Bromine’s larger atomic radius may reduce reactivity in cross-coupling reactions compared to chlorine (e.g., Suzuki-Miyaura coupling requires harsher conditions for C-Cl bonds than C-Br) .
- Predicted pKa : 3.11 (vs. ~2.8–3.5 estimated for the chloro analog) .
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-15-9)
Unprotected Derivatives
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1186647-69-7)
Aryl-Substituted Derivatives
7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
- Key Differences: Aryl group (4-chlorophenyl) at position 7 instead of chlorine.
Physicochemical and Reactivity Profiles
Physical Properties
Reactivity
- Iodine at Position 3: Facilitates Ullmann or Sonogashira couplings for introducing alkynes or aryl groups .
- Chlorine at Position 7 : Less reactive than bromine in cross-coupling reactions, requiring specialized catalysts (e.g., Pd/XPhos) .
- THP Group : Acid-labile protection enhances stability during synthesis but requires deprotection for biological assays .
准备方法
Step 1: Synthesis of the Pyrazolo[4,3-c]pyridine Core with Iodination
- Starting from tert-butyl 3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate, the iodination at the 3-position is introduced early in the synthesis.
- Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes removes the tert-butyl protecting group, yielding the corresponding pyrazolo[4,3-c]pyridine derivative with an iodo substituent.
- The product is isolated as a white solid with a high yield of 91% and characterized by LC-MS and ^1H NMR spectroscopy.
Step 2: Protection of the Nitrogen with Tetrahydro-2H-pyran (THP) Group
- The key protection step involves reacting the 3-iodo-pyrazolo[4,3-c]pyridine intermediate with 3,4-dihydro-2H-pyran in tetrahydrofuran (THF) solvent.
- p-Toluenesulfonic acid (p-TsOH) is used as a catalyst, and the reaction is conducted at 65 °C for 24 hours.
- This step installs the tetrahydro-2H-pyran protecting group on the nitrogen atom, yielding the target 1-(tetrahydro-2H-pyran-2-yl) derivative.
- The reaction mixture is worked up by concentration, dilution with DCM, washing with brine, drying over anhydrous sodium sulfate, and purification by flash column chromatography.
- The isolated yield of this protected compound is approximately 76%.
Purification and Characterization
- Purification is typically performed by flash column chromatography using gradients of ethyl acetate/n-hexane or methanol/dichloromethane depending on the polarity of intermediates.
- The final compound is characterized by LC-MS to confirm molecular weight (e.g., m/z [M+H]^+ = 376.14 for the THP-protected iodopyrazolopyridine).
- ^1H NMR spectra confirm the presence of the THP group and the pyrazolo[4,3-c]pyridine core protons, with characteristic chemical shifts for the tetrahydropyranyl methine and methylene protons.
Comparative Data Table of Key Steps
| Step | Reaction Conditions | Reagents/Catalysts | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1. Deprotection & iodination | DCM, TFA, RT, 30 min | TFA, tert-butyl 3-iodo-pyrazolopyridine | 91 | Efficient removal of tert-butyl group, high purity |
| 2. THP Protection | THF, p-TsOH, 65 °C, 24 h | 3,4-dihydro-2H-pyran, p-TsOH | 76 | Successful installation of THP protecting group |
| 3. Chlorination (literature-based) | Pd-catalyzed or electrophilic halogenation | Pd catalyst, Cl source (e.g., NCS) | Variable | Selective chlorination at 7-position; depends on method |
Research Findings and Analysis
- The stepwise method ensures high regioselectivity, particularly favoring iodination at the 3-position due to the substrate’s electronic properties.
- The THP protection is crucial to stabilize the nitrogen and prevent undesired side reactions during subsequent functionalization.
- Sequential Suzuki–Miyaura cross-coupling reactions have been reported as effective for introducing aryl and halogen substituents on pyrazolo[3,4-b]pyridines, which can be adapted for pyrazolo[4,3-c]pyridines to install the chloro substituent.
- One-pot methodologies combining sequential cross-couplings have demonstrated comparable yields to stepwise methods, offering potential for scale-up and cost reduction.
- The purification strategy via flash chromatography with gradient elution ensures removal of impurities and isolation of the pure target compound.
常见问题
Q. Basic
- Flash chromatography : Use gradients of ethyl acetate/hexane (5% → 30%) with triethylamine (1–5%) to suppress silanol interactions for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., methanol/diethyl ether) for salts like dimaleates (yield: 70–85%, purity >95%) .
- HPLC-MS : Employ C18 columns (ACN/water + 0.1% formic acid) to isolate trace iodinated byproducts .
How can researchers design assays to evaluate EGFR or NOX4 inhibitory activity of this compound?
Q. Advanced
- EGFR inhibition : Use recombinant EGFR kinase (IC₅₀ assay with ATP concentration = 10 μM). Monitor phosphorylation of a peptide substrate (e.g., poly-Glu-Tyr) via ELISA or fluorescence polarization .
- NOX4 inhibition : Measure ROS production in cell lines (e.g., HEK293-NOX4) using dihydroethidium (DHE) fluorescence. Include DPI (diphenylene iodonium) as a positive control .
- Counter-screening : Test against related kinases (e.g., ABL1, SRC) to confirm selectivity .
What analytical methods are critical for confirming the THP-protecting group’s stability during synthesis?
Q. Basic
- TLC monitoring : Use iodine staining to track THP deprotection (Rf shift from 0.6 → 0.3 in ethyl acetate/hexane).
- IR spectroscopy : Confirm C-O-C stretching (1120 cm⁻¹) post-deprotection .
- pH stability tests : Expose the compound to aqueous HCl (0.1 M, 25°C, 1 hr) and quantify residual THP via GC-MS .
How should researchers optimize storage conditions for labile pyrazolo[4,3-c]pyridine derivatives?
Q. Advanced
- Temperature : Store at -20°C under argon to prevent iodine loss via radical pathways .
- Light sensitivity : Use amber vials to avoid photodegradation (e.g., THP ring-opening under UV light) .
- Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) to stabilize the pyrazole ring .
What strategies mitigate conflicting bioactivity data in kinase inhibition studies?
Q. Advanced
- ATP competition assays : Determine if inhibition is ATP-competitive (Km shifts) or allosteric .
- Crystallography : Co-crystallize with EGFR (PDB: 1M17) to map binding interactions (e.g., halogen bonding with I-3) .
- Mutagenesis : Test activity against EGFR T790M mutants to assess resistance profiles .
How can computational methods predict the impact of substituents on pyrazolo[4,3-c]pyridine reactivity?
Q. Advanced
- *DFT calculations (B3LYP/6-31G)**: Model iodine’s electron-withdrawing effect on pyrazole C-4 electrophilicity .
- Molecular docking (AutoDock Vina) : Compare binding scores of Cl-7 vs Br-7 analogs in EGFR’s hydrophobic pocket .
- Hammett plots : Correlate σ values of substituents (e.g., -I, -Cl) with reaction rates in SNAr steps .
What safety protocols are essential for handling iodinated pyrazolo[4,3-c]pyridines?
Q. Basic
- Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of volatile iodine .
- PPE : Nitrile gloves (≥8 mil thickness) and polycarbonate goggles prevent dermal/ocular exposure .
- Spill management : Absorb with vermiculite and neutralize with 10% sodium thiosulfate .
How can researchers validate the absence of genotoxic impurities in final compounds?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
